molecular formula C9H11N5 B1470900 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1447965-78-7

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B1470900
CAS No.: 1447965-78-7
M. Wt: 189.22 g/mol
InChI Key: SRJMNPWZWJBMPL-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring

Biochemical Analysis

Biochemical Properties

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative reactions. For instance, it can act as a ligand for metal ions, forming complexes that can catalyze oxidation reactions

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used to regulate cellular functions and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for developing targeted therapies and biochemical tools.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . High doses can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative. One common method involves the use of formic acid and hydrazide derivatives to form the corresponding carboxylic acid, which is then cyclized to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated pyrimidine derivatives in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its dual ring structure, which imparts specific electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJMNPWZWJBMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222616
Record name 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447965-78-7
Record name 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447965-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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